molecular formula C23H20ClN5O B1391419 (R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide CAS No. 1202159-38-3

(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide

Cat. No. B1391419
M. Wt: 417.9 g/mol
InChI Key: ZZKDYPMSWYPANZ-LJQANCHMSA-N
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Description

(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C23H20ClN5O and its molecular weight is 417.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

The compound has been identified as a potent and selective inhibitor of bacterial acetyl coenzyme-A carboxylase (AccC), which is essential for pathogen survival. This makes it a significant candidate for antibacterial applications. A study highlighted its inhibitory effectiveness against a sensitized strain of Escherichia coli (Cheng et al., 2009).

Role in Heterocyclic Chemistry

The compound belongs to a class of molecules that are pivotal in heterocyclic chemistry. Research has shown various methods of synthesizing and functionalizing similar structures for diverse applications, indicating the versatility and significance of such compounds in chemical research (Yıldırım et al., 2005).

Antifungal and Analgesic Activities

A study synthesized various imidazo[4,5-b]pyridine derivatives, demonstrating pronounced anti-inhibitory effects against bacteria and fungi. Additionally, certain derivatives showed notable analgesic activity in animal models, suggesting potential for therapeutic applications (Has, 2015).

Synthesis Techniques and Derivatives

Research in this area has also focused on the synthesis of various derivatives and related compounds. These studies provide insights into the chemical properties and potential applications of these molecules in fields like drug development and material science (Smolyar et al., 2007).

Potential Anticoagulant Applications

Derivatives of imidazo[4,5-b]pyridine have been explored as potential anticoagulant agents. This highlights the compound's potential in developing novel therapies for conditions requiring anticoagulation (Yang et al., 2015).

properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]-1-[(1R)-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O/c24-17-8-4-2-6-15(17)13-26-23-28-22-20(12-10-18(27-22)21(25)30)29(23)19-11-9-14-5-1-3-7-16(14)19/h1-8,10,12,19H,9,11,13H2,(H2,25,30)(H,26,27,28)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKDYPMSWYPANZ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N3C4=C(N=C(C=C4)C(=O)N)N=C3NCC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1N3C4=C(N=C(C=C4)C(=O)N)N=C3NCC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide
Reactant of Route 2
(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide
Reactant of Route 3
(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide
Reactant of Route 4
(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide
Reactant of Route 5
(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide
Reactant of Route 6
Reactant of Route 6
(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide

Citations

For This Compound
1
Citations
CC Cheng, GW Shipps Jr, Z Yang, B Sun… - Bioorganic & medicinal …, 2009 - Elsevier
The biotin carboxylase (AccC) is part of the multi-component bacterial acetyl coenzyme-A carboxylase (ACCase) and is essential for pathogen survival. We describe herein the affinity …
Number of citations: 63 www.sciencedirect.com

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